3-Bromo-4-fluorobenzyl bromide
Overview
Description
3-Bromo-4-fluorobenzyl bromide is used as a pharmaceutical intermediate . It is a part of the Thermo Scientific Chemicals brand product portfolio .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 41°C . It is a solid powder at ambient temperature .Scientific Research Applications
Pharmaceutical Intermediates
3-Bromo-4-fluorobenzyl bromide: is primarily used as an intermediate in the synthesis of pharmaceutical compounds . Its reactive bromine atoms make it a valuable precursor in constructing complex molecules for medicinal chemistry. For instance, it can be used to synthesize potential inhibitors of enzymes or receptors that are targets for drug development.
Safety and Hazards
3-Bromo-4-fluorobenzyl bromide is considered hazardous. It has been assigned the signal word “Danger” and is associated with hazard statements H290, H314, and H318 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .
Mechanism of Action
Target of Action
3-Bromo-4-fluorobenzyl bromide is a chemical compound used primarily as a reagent in the synthesis of various biologically active compounds
Mode of Action
The compound is often used in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. In this process, this compound can act as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst to form new carbon-carbon bonds .
Pharmacokinetics
Like other benzyl bromides, it is likely to be poorly absorbed and rapidly metabolized .
Result of Action
The result of the action of this compound is the formation of new compounds through the Suzuki–Miyaura cross-coupling reaction . The properties and effects of these compounds can vary widely depending on their structure.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas and away from moisture to prevent decomposition . The reactions involving this compound are typically carried out under controlled laboratory conditions to ensure optimal results .
properties
IUPAC Name |
2-bromo-4-(bromomethyl)-1-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWSODQPUJMFRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78239-71-1 | |
Record name | 3-Bromo-4-fluorobenzyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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